JMJD7-IN-1 Potency vs. a Generic Pan-JmjC Inhibitor (JIB-04)
JMJD7-IN-1 exhibits an IC50 of 6.62 μM against JMJD7 in a biochemical assay [1]. In contrast, the broad-spectrum JmjC inhibitor JIB-04 shows no reported inhibitory activity against JMJD7 and instead potently inhibits a range of other JmjC histone demethylases (e.g., JARID1A IC50 = 230 nM; JMJD2E IC50 = 340 nM) .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.62 μM |
| Comparator Or Baseline | JIB-04: No activity reported against JMJD7; IC50 = 230 nM (JARID1A), 340 nM (JMJD2E), etc. |
| Quantified Difference | Not applicable; JIB-04 targets different JmjC enzymes. |
| Conditions | JMJD7-IN-1: JMJD7 biochemical assay; JIB-04: Various JmjC demethylase assays. |
Why This Matters
This demonstrates JMJD7-IN-1 is a necessary, specialized tool for JMJD7 research, as a pan-JmjC inhibitor does not modulate its activity.
- [1] Zhang, W., et al. (2021). Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation. Bioorg Med Chem Lett, 45, 128139. View Source
